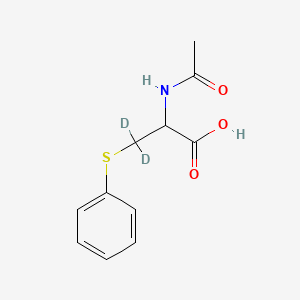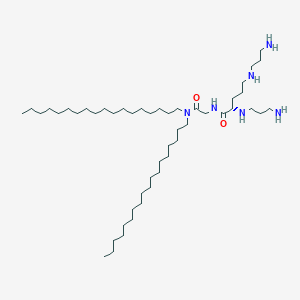
(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amines and amides, which contribute to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate amino acids and fatty amines, followed by a series of protection, activation, and coupling reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups may yield nitroso or nitro derivatives, while reduction of the amide group may produce primary amines.
科学研究应用
(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in cell signaling and molecular recognition.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of (S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide involves its interaction with specific molecular targets. The amine and amide groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-2-Amino-4-[(3-aminopropyl)amino]-butanoic Acid: Shares similar amine functional groups but differs in overall structure and properties.
3-Aminopropyltriethoxysilane: Contains a similar aminopropyl group but is primarily used for surface modification and catalysis.
Uniqueness
(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide is unique due to its combination of long-chain fatty amine and multiple amine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C49H102N6O2 |
|---|---|
分子量 |
807.4 g/mol |
IUPAC 名称 |
(2S)-2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)-2-oxoethyl]pentanamide |
InChI |
InChI=1S/C49H102N6O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44-55(45-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48(56)46-54-49(57)47(53-43-37-40-51)38-35-41-52-42-36-39-50/h47,52-53H,3-46,50-51H2,1-2H3,(H,54,57)/t47-/m0/s1 |
InChI 键 |
LAGUSEHJTGJJRJ-MFERNQICSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CNC(=O)[C@H](CCCNCCCN)NCCCN |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CNC(=O)C(CCCNCCCN)NCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


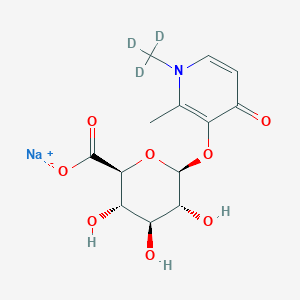
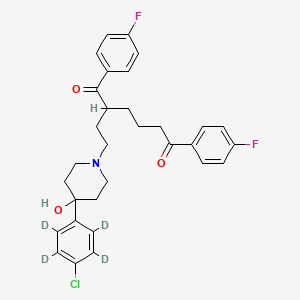
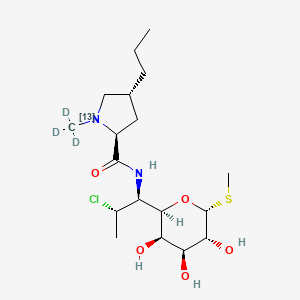
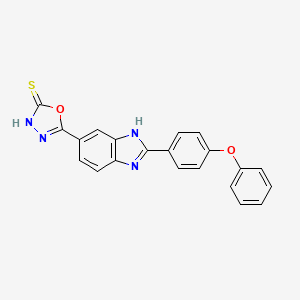
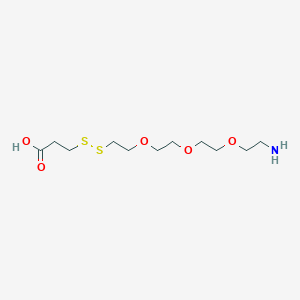
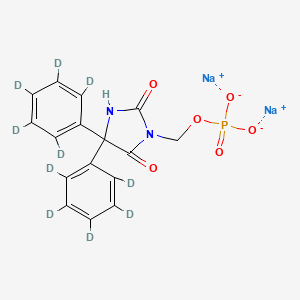
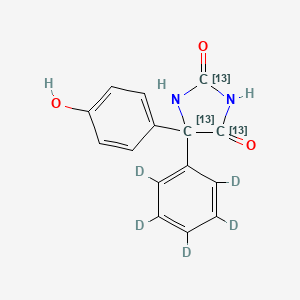


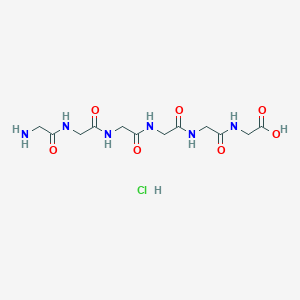
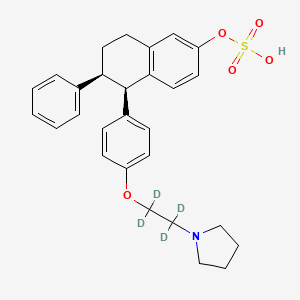
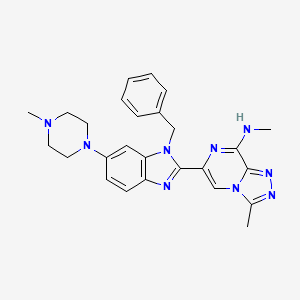
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
